

The Role of Interleukin-31 in Neuroimmune Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

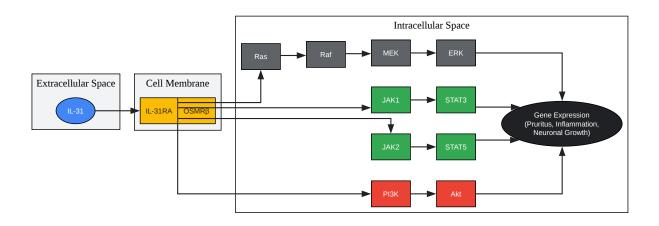
Interleukin-31 (IL-31), a pleiotropic cytokine, has emerged as a critical mediator at the interface of the immune and nervous systems. Its role in orchestrating communication between immune cells and sensory neurons has significant implications for understanding and treating a range of pruritic and inflammatory conditions. This technical guide provides an in-depth exploration of the core aspects of IL-31 biology, with a focus on its signaling pathways, quantitative data from relevant studies, and detailed experimental methodologies.

IL-31 Signaling Pathway

IL-31 exerts its effects by binding to a heterodimeric receptor complex composed of the IL-31 receptor A (IL-31RA) and the oncostatin M receptor beta (OSMRβ). This receptor complex is expressed on a variety of cells, including sensory neurons, keratinocytes, and various immune cells such as T helper 2 (Th2) cells, macrophages, and dendritic cells.[1][2] Upon ligand binding, the receptor complex activates intracellular signaling cascades, primarily the Janus kinase-signal transducer and activator of transcription (JAK-STAT), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K)/Akt pathways.[3][4]

Activation of these pathways in sensory neurons leads to the transmission of pruritic (itch) signals, as well as neuronal growth and branching.[5][6] In keratinocytes and immune cells, IL-31 signaling contributes to inflammatory responses by inducing the production of various cytokines and chemokines.[5][7]





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IL-31 Signaling Pathway

Quantitative Data on IL-31 in Disease

Elevated levels of IL-31 are strongly associated with several pruritic and inflammatory diseases. The following tables summarize key quantitative findings from clinical studies.



Disease State	Analyte	Patient Population	Mean Concentrati on (pg/mL)	Control Group (pg/mL)	Reference
Atopic Dermatitis	Serum IL-31	Adult AD Patients	43,142.8 ± 66,981.6	7,881.8 ± 1,842.7	
Serum IL-31	Pediatric AD Patients	1600	220	[8]	
Prurigo Nodularis	Serum IL-31	Adult PN Patients	52.9 ± 18.2	36.3 ± 10.7	[9]
IL-31 mRNA in Lesions	Adult PN Patients	~50-fold higher than healthy skin	-	[6]	

Table 1: IL-31 Levels in Pruritic Dermatoses

The therapeutic potential of targeting the IL-31 pathway is highlighted by the efficacy of nemolizumab, a monoclonal antibody against IL-31RA.



Clinical Trial	Disease	Treatment Group	Primary Outcome Measure	Result	Reference
Phase 3 (OLYMPIA 1)	Prurigo Nodularis	Nemolizumab	≥4-point reduction in PP-NRS at week 16	58.4% of patients	[5]
Placebo	16.7% of patients	[5]			
Phase 2	Prurigo Nodularis	Nemolizumab	Reduction in PP-NRS from baseline at week 4	-53.0%	[1]
Placebo	-20.2%	[1]			
Meta-analysis	Atopic Dermatitis	Nemolizumab	Weighted Mean Difference in Pruritus VAS	-18.86	[7]

Table 2: Efficacy of Nemolizumab in Pruritus Reduction

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the role of IL-31 in neuroimmune communication.

In Vitro Stimulation of Dorsal Root Ganglia (DRG) Neurons

This protocol describes the stimulation of primary sensory neurons with IL-31 to study its direct effects on neuronal activation and signaling.

DRG Neuron Culture:



- Dissect dorsal root ganglia from mice.
- Digest the ganglia with a solution of collagenase and dispase to dissociate the neurons.
- Plate the dissociated neurons on coated coverslips and culture in a suitable neurobasal medium supplemented with nerve growth factor.

• IL-31 Stimulation:

- Prepare a stock solution of recombinant IL-31.
- After allowing the neurons to adhere and stabilize in culture (typically 24-48 hours), replace the medium with a fresh medium containing the desired concentration of IL-31 (e.g., 10-100 ng/mL).
- Incubate the neurons with IL-31 for various time points depending on the downstream analysis (e.g., 5-30 minutes for signaling studies, 24-48 hours for gene expression or neurite outgrowth assays).

Downstream Analysis:

- Calcium Imaging: Load the neurons with a calcium indicator dye (e.g., Fura-2 AM) and monitor changes in intracellular calcium concentration upon IL-31 application using fluorescence microscopy.
- Immunocytochemistry: Fix the cells after stimulation and stain for markers of neuronal activation (e.g., phosphorylated ERK) or other proteins of interest.
- Quantitative PCR (qPCR): Extract RNA from the stimulated neurons and perform qPCR to analyze the expression of genes related to pruritus, inflammation, or neuronal growth.
- Western Blotting: Lyse the cells and perform western blotting to detect the phosphorylation of signaling proteins such as STAT3 and ERK.

Animal Model of IL-31-Induced Pruritus

This protocol outlines the induction of scratching behavior in mice through the administration of IL-31.



• Animal Subjects:

- Use wild-type mice (e.g., C57BL/6 or BALB/c).
- Acclimatize the animals to the experimental environment to minimize stress-induced behaviors.

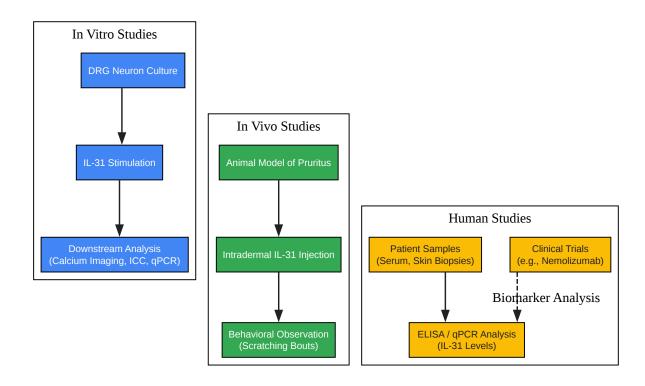
IL-31 Administration:

- Inject recombinant IL-31 intradermally into the rostral back or nape of the neck of the mice.
 A typical dose is 100-300 ng per site.
- For acute studies, a single injection is administered. For chronic models, repeated injections can be given over several days.

Behavioral Observation:

- Immediately after injection, place the mice in individual observation chambers.
- Videotape the behavior of the mice for a defined period (e.g., 30-60 minutes).
- A blinded observer should then score the number of scratching bouts directed at the injection site.
- Pharmacological Intervention (Optional):
 - To test the efficacy of potential anti-pruritic compounds, administer the test compound (e.g., an IL-31RA antagonist) prior to the IL-31 injection.
 - Compare the scratching behavior in the treated group to a vehicle-treated control group.





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Experimental Workflow for IL-31 Research

Immunofluorescence Staining for IL-31RA in Skin Biopsies

This protocol provides a general framework for the detection and localization of IL-31RA in paraffin-embedded human skin tissue.

- Deparaffinization and Rehydration:
 - Immerse slides in xylene to remove paraffin.
 - Rehydrate the tissue sections through a series of graded ethanol solutions and finally in distilled water.



Antigen Retrieval:

- Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a microwave or pressure cooker to unmask the antigenic sites.
- Permeabilization and Blocking:
 - Permeabilize the tissue with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) to allow antibody access to intracellular epitopes.
 - Block non-specific antibody binding by incubating the sections in a solution containing normal serum from the species in which the secondary antibody was raised (e.g., normal goat serum).
- Primary Antibody Incubation:
 - Incubate the sections with a primary antibody specific for IL-31RA overnight at 4°C. The optimal antibody concentration should be determined empirically.
- Secondary Antibody Incubation:
 - Wash the sections to remove unbound primary antibody.
 - Incubate with a fluorophore-conjugated secondary antibody that recognizes the primary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature, protected from light.
- Counterstaining and Mounting:
 - Wash the sections to remove unbound secondary antibody.
 - Counterstain the nuclei with DAPI.
 - Mount the coverslips with an anti-fade mounting medium.
- · Imaging:
 - Visualize the stained sections using a fluorescence or confocal microscope.



Quantitative Real-Time PCR (qRT-PCR) for IL-31 and IL-31RA mRNA

This protocol describes the quantification of IL-31 and IL-31RA gene expression in skin biopsies.

- RNA Extraction:
 - Homogenize skin biopsy samples in a lysis buffer (e.g., TRIzol).
 - Extract total RNA using a standard phenol-chloroform extraction method or a commercial RNA isolation kit.
 - Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
- cDNA Synthesis:
 - Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
- qRT-PCR:
 - Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes (IL-31 and IL-31RA) and a reference gene (e.g., GAPDH or ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based assay.
 - Perform the PCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
 - Example Primer Sequences (Human):
 - IL-31 Forward: 5'-AGCTGCAGAACTTTCCAGAG-3'
 - IL-31 Reverse: 5'-TCAGCAGCTTCAGCTCCT-3'
 - IL-31RA Forward: 5'-ATAGCTCTGCGATGTGCGGTCA-3'
 - IL-31RA Reverse: 5'-GCTGGTTTCAGGACTCTCCACA-3'



- Data Analysis:
 - Determine the cycle threshold (Ct) values for each gene.
 - \circ Calculate the relative gene expression using the $\Delta\Delta$ Ct method, normalizing the expression of the target genes to the reference gene.

Conclusion

The intricate involvement of IL-31 in neuroimmune communication underscores its significance as a therapeutic target for a variety of debilitating conditions characterized by chronic pruritus and inflammation. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further elucidate the role of IL-31 and develop novel therapeutic interventions targeting this critical signaling pathway. As our understanding of the neuroimmune axis continues to expand, IL-31 is poised to remain at the forefront of innovative research and clinical development.

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• To cite this document: BenchChem. [The Role of Interleukin-31 in Neuroimmune Communication: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12379416#exploring-the-role-of-il-31-in-neuroimmune-communication]

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